molecular formula C11H11NS2 B1620035 3-(1,3-dithiolan-2-yl)-1H-indole CAS No. 36104-60-6

3-(1,3-dithiolan-2-yl)-1H-indole

Cat. No.: B1620035
CAS No.: 36104-60-6
M. Wt: 221.3 g/mol
InChI Key: WRUCRCKOLBABNZ-UHFFFAOYSA-N
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Description

3-(1,3-Dithiolan-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1,3-dithiolane ring. The indole moiety is a privileged scaffold in medicinal chemistry due to its presence in biologically active natural products and pharmaceuticals, such as serotonin and mitomycin C derivatives . The 1,3-dithiolane group introduces sulfur-based electron-rich characteristics, which may enhance redox activity or modulate intermolecular interactions.

Properties

CAS No.

36104-60-6

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

3-(1,3-dithiolan-2-yl)-1H-indole

InChI

InChI=1S/C11H11NS2/c1-2-4-10-8(3-1)9(7-12-10)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2

InChI Key

WRUCRCKOLBABNZ-UHFFFAOYSA-N

SMILES

C1CSC(S1)C2=CNC3=CC=CC=C32

Canonical SMILES

C1CSC(S1)C2=CNC3=CC=CC=C32

Other CAS No.

36104-60-6

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Indole

Indole undergoes formylation at the 3-position using the Vilsmeier-Haack reagent (POCl₃/DMF). This electrophilic substitution reaction proceeds via a reactive chloroiminium intermediate, yielding 1H-indole-3-carboxaldehyde. The reaction is typically conducted at 0–5°C under anhydrous conditions, achieving yields exceeding 85%.

Dithiolane Formation via 1,2-Ethanedithiol Protection

The aldehyde group of 1H-indole-3-carboxaldehyde is protected as a 1,3-dithiolane by reacting with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) is commonly employed, facilitating the cyclocondensation through activation of the aldehyde. Mercury(II) oxide (HgO) may be added to scavenge water, driving the reaction to completion. This step typically proceeds at room temperature for 6–12 hours, yielding this compound in 70–90% purity.

Reaction Scheme
$$
\text{1H-Indole-3-carboxaldehyde} + \text{HSCH}2\text{CH}2\text{SH} \xrightarrow{\text{BF}3·\text{OEt}2, \text{HgO}} \text{this compound} + \text{H}_2\text{O}
$$

Direct Cyclization of 3-Acetylindole Derivatives

An alternative approach involves the sulfuration of 3-acetylindole precursors. While less common, this method leverages the reactivity of acetyl groups toward sulfur-containing reagents.

Lawesson’s Reagent-Mediated Sulfuration

3-Acetylindole reacts with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene under reflux. The reagent mediates the conversion of the acetyl group into a dithiolane via a thio-Claisen rearrangement. Yields for this method range from 50–65%, with byproducts arising from over-sulfuration or decomposition.

Reaction Conditions

  • Solvent : Toluene
  • Temperature : 110°C (reflux)
  • Time : 8–10 hours
  • Catalyst : None (reagent acts as both sulfur source and catalyst)

Oxidative Coupling of 3-Mercaptoindole

A niche method involves the oxidative dimerization of 3-mercaptoindole using iodine or sulfur monochloride (S₂Cl₂). This pathway forms the dithiolane ring through disulfide bond formation.

Iodine-Mediated Oxidation

3-Mercaptoindole is treated with iodine in dichloromethane at 0°C, leading to the formation of a disulfide intermediate. Subsequent cyclization under basic conditions (e.g., NaOH) yields the target compound. This method suffers from moderate yields (40–55%) due to competing polymerization.

Limitations

  • Requires strict control of stoichiometry to avoid polysulfide byproducts.
  • Limited substrate scope due to sensitivity of the indole ring to strong oxidants.

Comparative Analysis of Methods

The table below summarizes the advantages and drawbacks of each synthetic route:

Method Yield Conditions Byproducts Scalability
Vilsmeier + Dithiolane 70–90% Mild, room temperature Minimal High
Lawesson’s Reagent 50–65% Reflux, anhydrous Polysulfides Moderate
Oxidative Coupling 40–55% Low temperature Polymers, polysulfides Low

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids in Dithiolane Formation

BF₃·OEt₂ activates the aldehyde carbonyl, enhancing nucleophilic attack by 1,2-ethanedithiol. Mercury oxide aids in dehydrating the hemithioacetal intermediate, shifting equilibrium toward product formation. Substituting BF₃ with HCl or H₂SO₄ reduces yields due to protonation of the indole nitrogen, deactivating the ring.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may lead to side reactions with sulfur nucleophiles. Toluene or dichloromethane is preferred for dithiolane protection due to inertness and ease of removal.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-dithiolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(1,3-dithiolan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

3-(Methylthio)-1H-Indole Derivatives (e.g., 3y and 4y in )

  • Structure : Methylthio (-SMe) substituent at the 3-position vs. the 1,3-dithiolane ring.
  • Properties : Methylthio groups are less sterically bulky and lack the disulfide bond’s redox sensitivity. Regioisomer ratios (e.g., 3y:4y = 4.8:1) highlight positional selectivity challenges absent in dithiolane-substituted indoles .

3,3-Di(indolyl)oxindoles () Structure: Oxindole core with two indole substituents vs. a single dithiolane-substituted indole. Synthesis: Zn(OTf)₂-catalyzed coupling of isatins with indoles (yields up to 92%) .

Spirooxindoles ()

  • Structure : Spiro-fused pyrrolidine and oxindole vs. planar dithiolane-indole.
  • Applications : Spirooxindoles exhibit anticancer and antimicrobial activities, whereas dithiolane’s redox activity may target oxidative stress pathways .

Key Observations :

  • Catalyst Efficiency : Iodine (I₂) achieves near-quantitative yields (98%) for trifluoroethyl-substituted indoles under mild conditions .
  • Acid Catalysis : p-TsOH in yields 90% for methylthio derivatives but requires longer reaction times.

Electronic and Reactivity Profiles

  • 1,3-Dithiolane vs. Methylthio: The dithiolane’s disulfide bond may participate in dynamic covalent chemistry, enabling applications in stimuli-responsive materials. Methylthio groups primarily act as electron donors .
  • Oxindole vs. Indole: Oxindoles (e.g., 3,3-di(indolyl)oxindoles) exhibit planar amide bonds, enabling π-stacking interactions absent in non-oxidized indoles .

Q & A

Q. What are the most efficient synthetic routes for 3-(1,3-dithiolan-2-yl)-1H-indole?

  • Methodological Answer : The compound can be synthesized via Pd- or Rh-mediated cross-coupling reactions using indole precursors, as demonstrated in methodologies for analogous 2-aryl-1H-indoles . Additionally, acid-catalyzed cyclization (e.g., p-toluenesulfonic acid, p-TSA) offers a rapid and scalable approach for structurally related indole derivatives, achieving high yields under mild conditions . Optimization of solvent systems (e.g., ethanol or DCM) and temperature control (60–80°C) is critical for minimizing side products.

Q. How is spectroscopic characterization applied to confirm the structure of this compound?

  • Methodological Answer : Multi-technique validation is essential. 1H^1H- and 13C^{13}C-NMR are used to confirm proton environments and carbon frameworks, as shown for similar indole derivatives . X-ray crystallography provides definitive stereochemical evidence, particularly for resolving ambiguities in dithiolane ring conformation . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C-S stretching at ~650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or crystal packing effects. For example, discrepancies in 1H^1H-NMR chemical shifts can be addressed by variable-temperature NMR to assess dynamic equilibria . Single-crystal X-ray diffraction is definitive for resolving stereochemical ambiguities, as applied to 2-phenyl-1H-indole derivatives . Computational tools (e.g., DFT calculations) can model electronic environments to predict and rationalize spectral anomalies .

Q. What strategies optimize reaction yields and selectivity in synthesizing derivatives of this compound?

  • Methodological Answer : Catalyst selection is pivotal. For example, p-TSA enhances electrophilic substitution efficiency in indole systems, achieving >85% yield for 3,3-di(indolyl) derivatives . Transition-metal catalysts (e.g., Pd(OAc)2_2) enable regioselective C-H functionalization, as seen in 2-arylindole syntheses . Solvent polarity (e.g., DMF vs. THF) and stoichiometric control of dithiolane precursors further modulate selectivity, reducing dimerization byproducts .

Q. How do structural modifications (e.g., dithiolane ring substitution) affect the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation. For instance, replacing the dithiolane ring with thiazole or piperidinyl groups alters hydrophobicity and hydrogen-bonding capacity, impacting receptor affinity . In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking (AutoDock Vina) can identify critical interactions, such as π-π stacking with aromatic residues in target proteins .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding modes and stability. For example, docking studies on 3-(piperidinyl)-1H-indole derivatives revealed enhanced 5-HT1A_{1A} receptor agonism due to improved hydrogen bonding with Ser159 . DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior relevant to antioxidant activity .

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